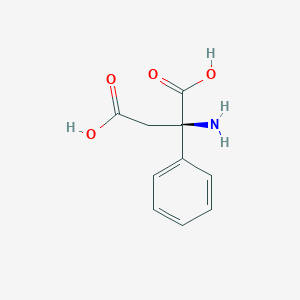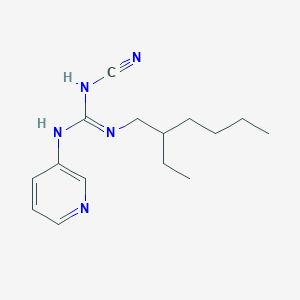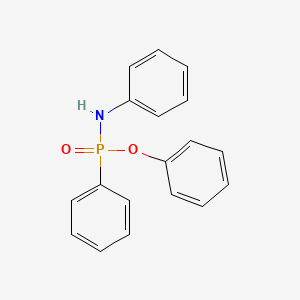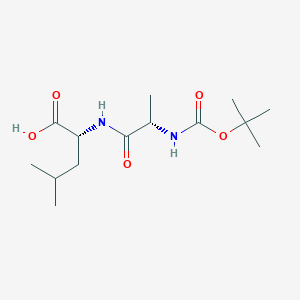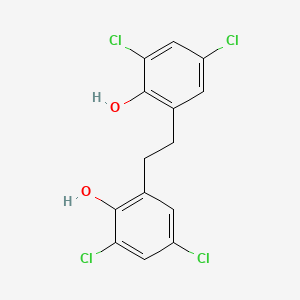
9,13-Dimethyltricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13-Dimethyltricosane is a hydrocarbon compound with the molecular formula C25H52. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to the tricosane chain. This compound is known for its role in chemical communication systems, particularly in certain insect species .
Méthodes De Préparation
The synthesis of 9,13-Dimethyltricosane can be achieved through various organic synthesis routes. One common method involves the alkylation of tricosane with methylating agents under controlled conditions. Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of Grignard reagents to introduce the methyl groups at specific positions on the tricosane chain .
Analyse Des Réactions Chimiques
9,13-Dimethyltricosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, can occur under UV light or in the presence of a catalyst
Applications De Recherche Scientifique
9,13-Dimethyltricosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their properties.
Biology: The compound plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of 9,13-Dimethyltricosane in biological systems involves its interaction with specific receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors that detect the presence of the compound, leading to signal transduction pathways that result in the observed behaviors .
Comparaison Avec Des Composés Similaires
9,13-Dimethyltricosane can be compared with other dimethylalkanes such as 3,9-Dimethyltricosane and 3,3-Dimethyltricosane. While these compounds share similar structural features, the position of the methyl groups can significantly influence their chemical properties and biological activities. For instance, 3,9-Dimethyltricosane has methyl groups at the 3rd and 9th positions, which may affect its reactivity and interaction with biological receptors differently compared to this compound .
Propriétés
Numéro CAS |
60696-27-7 |
|---|---|
Formule moléculaire |
C25H52 |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
9,13-dimethyltricosane |
InChI |
InChI=1S/C25H52/c1-5-7-9-11-13-14-16-18-21-25(4)23-19-22-24(3)20-17-15-12-10-8-6-2/h24-25H,5-23H2,1-4H3 |
Clé InChI |
GRUCJXIKHFHPPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
